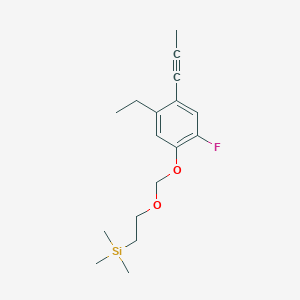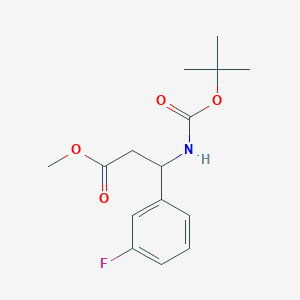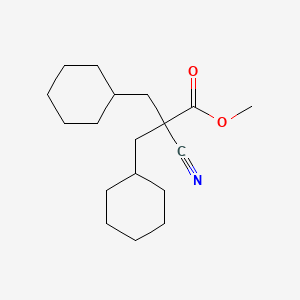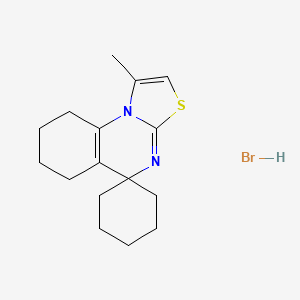
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is a complex organic compound that features a combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group at the terminal end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane typically involves multiple steps, starting with the preparation of the phenoxy and methoxy intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts in a cross-coupling reaction can be employed to introduce the propynyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which (2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Shares similar structural features but differs in the arrangement of functional groups.
Propargyl Compounds: Contain the propynyl group and exhibit similar reactivity in certain chemical reactions.
Uniqueness
(2-((5-Ethyl-2-fluoro-4-(prop-1-yn-1-yl)phenoxy)methoxy)ethyl)trimethylsilane is unique due to its combination of ethyl, fluoro, and propynyl groups attached to a phenoxy and methoxy backbone, with a trimethylsilane group.
Eigenschaften
Molekularformel |
C17H25FO2Si |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2-[(5-ethyl-2-fluoro-4-prop-1-ynylphenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C17H25FO2Si/c1-6-8-15-11-16(18)17(12-14(15)7-2)20-13-19-9-10-21(3,4)5/h11-12H,7,9-10,13H2,1-5H3 |
InChI-Schlüssel |
VHYHBHGSTVDNLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1C#CC)F)OCOCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)

![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)





